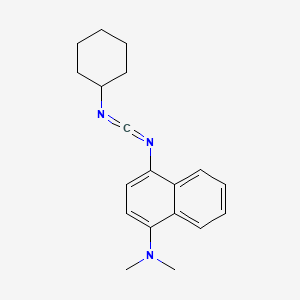

N-Cyclohexyl-N'-(4-(dimethylamino) naphthyl)carbodiimide

Vue d'ensemble

Description

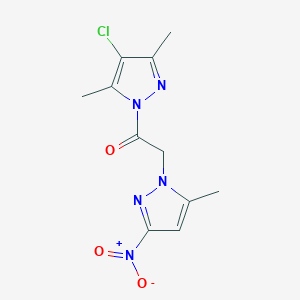

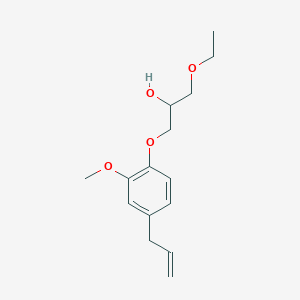

N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide (CAS# 86332-16-3) is a useful research chemical . It has a molecular formula of C19H23N3 .

Molecular Structure Analysis

The molecular structure of N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide consists of 19 carbon atoms, 23 hydrogen atoms, and 3 nitrogen atoms . More detailed structural analysis would require advanced techniques such as X-ray crystallography.Chemical Reactions Analysis

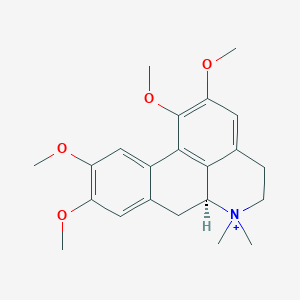

In a study, N-Cyclohexyl-N’-(4-(dimethylamino)-α-naphthyl)-carbodiimide (NCD-4), a fluorescent DCCD analogue, was used to identify possible conformational changes in the Ca2±binding transmembrane domain of SERCA1 . The reaction of NCD-4 with the c-ring resulted in a continuous increase of fluorescence .Physical And Chemical Properties Analysis

The average mass of N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide is 293.406 Da, and its monoisotopic mass is 293.189209 Da . More detailed physical and chemical properties would require laboratory analysis.Applications De Recherche Scientifique

Inactivation and Labelling of Sarcoplasmic Reticulum Ca2+,Mg2+-ATPase

N-Cyclohexyl-N'-(4-dimethylamino-α-naphthyl) carbodiimide (NCD-4) is known to inactivate sarcoplasmic reticulum Ca2+-ATPase through covalent labelling at or near the high affinity Ca2+ sites. Studies have shown that Mg2+-ADP can protect against this inactivation, revealing an intricate relationship between catalytic and transport Ca2+ sites in Ca2+-ATPase. This interaction is modulated by protein-protein interactions within the sarcoplasmic reticulum membrane (Merino & Gutiérrez-Merino, 1995).

Fluorescent Analogues as Structural Probes

NCD-4, along with N-cyclohexyl-N'-(1-pyrenyl)carbodiimide (NCP), are novel fluorescent analogues of mitochondrial inhibitor dicyclohexylcarbodiimide (DCCD). These compounds, nonfluorescent in aqueous media, form fluorescent conjugates with mitochondrial electron transport particles or purified H+-ATPase vesicles. They serve as effective inhibitors of ATPase activity and ATP-driven membrane potential, providing insights into the mitochondrial proton channel (Pringle & Taber, 1985).

Study of Ca2+ Binding Sites

NCD-4 labels Ca2+-protectable sites on the (Ca2+ + Mg2+)-ATPase, believed to be at or near the Ca2+ binding sites on the ATPase. The labeled ATPase reconstituted into lipid bilayers allows measurement of distances between NCD-4 and fluorescein groups, indicating the position of Ca2+ binding sites relative to the lipid/water interface (Munkonge, East & Lee, 1989).

Modification of Cytochrome b in Cytochrome bc1 Complex

NCD-4 and DCCD inhibit proton pumping in the cytochrome bc1 complex of Rhodobacter sphaeroides, with DCCD binding to aspartate-187 of cytochrome b. Fluorescent studies with NCD-4 revealed that aspartate-187 is located in a hydrophobic pocket, providing valuable information on the topographical organization within the bc1 complex (Wang, Obungu & Beattie, 1998).

Exploration of Chemical Reactivity and Stability

Studies on various carbodiimides, including NCD-4, have provided insights into their chemical reactivity and stability. These studies, using Density Functional Theory (DFT), explore the global and local reactivity descriptors like chemical hardness, ionization potential, and Fukui functions, contributing to a better understanding of the reactivity patterns of carbodiimides (Ramirez-Balderrama, Orrantia-Borunda & Flores-Holguín, 2017).

Propriétés

InChI |

InChI=1S/C19H23N3/c1-22(2)19-13-12-18(16-10-6-7-11-17(16)19)21-14-20-15-8-4-3-5-9-15/h6-7,10-13,15H,3-5,8-9H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVINNWJVRVGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)N=C=NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl-N'-(4-(dimethylamino) naphthyl)carbodiimide | |

CAS RN |

86332-16-3 | |

| Record name | N-Cyclohexyl-N'-(4-dimethylamino-alpha-naphthyl)carbodiimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086332163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NCD-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFN1ZK41CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydroacridine-9-carboxylic acid [2-(3-chloro-4-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1223574.png)

![4-(1H-indol-3-yl)butanoic acid [2-(3-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1223576.png)

![4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-ethyl-1-benzopyran-2-one](/img/structure/B1223577.png)

![4-[5-(3-chloro-2-methylphenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1223586.png)

![4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid (phenylmethyl) ester](/img/structure/B1223587.png)

![2-(1,3-Benzodioxol-5-yl)-5-[[2-(4-methoxyphenyl)-4,5-dihydrothiazol-5-yl]methylthio]-1,3,4-oxadiazole](/img/structure/B1223588.png)

![N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonyl-4-piperidinecarboxamide](/img/structure/B1223591.png)

![N-[4-[[anilino(sulfanylidene)methyl]amino]-2,5-diethoxyphenyl]-4-methoxybenzamide](/img/structure/B1223593.png)

![N'-[2-(4-bromo-2-methylphenoxy)-1-oxoethyl]-2-pyrazinecarbohydrazide](/img/structure/B1223594.png)